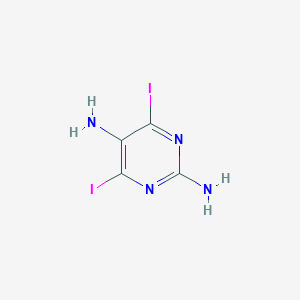
4,6-Diiodopyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodopyrimidine-2,5-diamine is a chemical compound with the CAS Number: 2377034-69-8 . It has a molecular weight of 361.91 . It is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for 4,6-Diiodopyrimidine-2,5-diamine is 1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Diiodopyrimidine-2,5-diamine are not detailed in the retrieved papers, there are studies on similar compounds. For instance, SNAr reaction conditions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde represent an alternative protocol to functionalize them through SNAr amination with a variety of amines .Physical And Chemical Properties Analysis
4,6-Diiodopyrimidine-2,5-diamine has a molecular weight of 361.91 . It is a powder in physical form . The compound has a density of 2.8±0.1 g/cm3, a boiling point of 333.9±22.0 °C at 760 mmHg, and a flash point of 155.7±22.3 °C .Applications De Recherche Scientifique
Clinical Studies of Fluoropyrimidines
Research on fluoropyrimidines, a class of compounds related to pyrimidine derivatives, highlights their essential role in treating a wide range of solid tumors. These studies focus on understanding the metabolic pathways of drugs like 5-fluorouracil (5-FU) and its prodrugs to improve therapeutic effectiveness and minimize toxicity. The development of prodrugs such as capecitabine, UFT, and S-1 demonstrates the ongoing efforts to enhance the cytotoxicity and therapeutic index of fluoropyrimidines in cancer treatment, offering insights into how modifications in the pyrimidine core structure can impact drug efficacy and safety (Malet-Martino, Martino, 2002).
Pharmacokinetics and Metabolism of Dihydropyrimidine Dehydrogenase
The pharmacokinetics and metabolism of fluoropyrimidines, facilitated by enzymes like dihydropyrimidine dehydrogenase (DPD), are critical for their clinical application. Understanding the genetic variations affecting DPD activity has led to better management of treatment-related toxicities and personalized therapy approaches. This research underscores the importance of pharmacogenetics in optimizing treatment with pyrimidine-based drugs and highlights the potential for developing novel therapeutics with improved safety profiles (Del Re et al., 2017).
Synthetic Pathways for Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, closely related to diiodopyrimidine structures, demonstrates the utility of hybrid catalysts in producing compounds with significant pharmaceutical potential. This research offers valuable insights into the chemical synthesis of pyrimidine derivatives, showcasing the versatility of these compounds in drug development and the importance of catalyst selection in achieving desired structural and pharmacological properties (Parmar, Vala, Patel, 2023).
Safety and Hazards
Propriétés
IUPAC Name |
4,6-diiodopyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNGZXJNZXGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1I)N)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodopyrimidine-2,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)
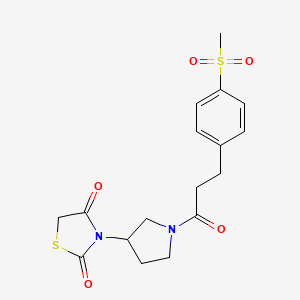
![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)
![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)
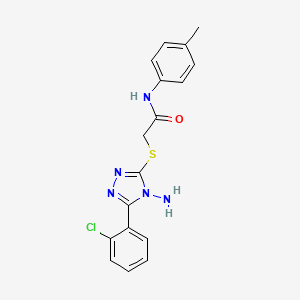
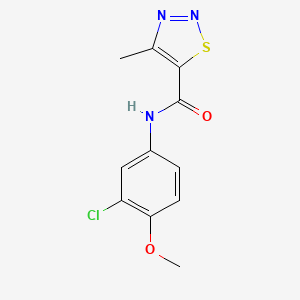
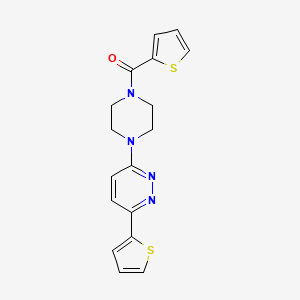
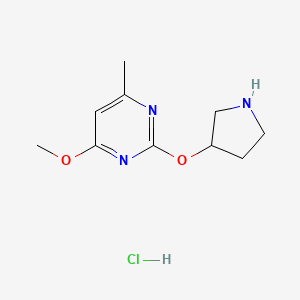
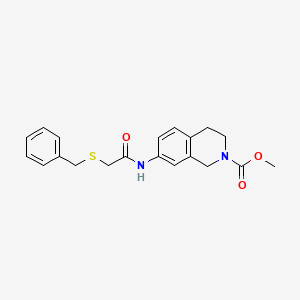
![(Adamantanylamino){[2-(3,4-dimethoxyphenyl)ethyl]amino}methane-1-thione](/img/structure/B2738597.png)
![6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2738598.png)

![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)
